7-Bromo-4-chloro-1H-indazole is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on an indazole ring. This compound is gaining attention in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of antiviral agents like Lenacapavir, which targets the capsid protein of the HIV-1 virus .
7-Bromo-4-chloro-1H-indazole belongs to the class of indazole derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic organic compound due to its ring structure that includes nitrogen atoms.
The synthesis of 7-Bromo-4-chloro-1H-indazole typically involves a two-step process:
The molecular formula for 7-Bromo-4-chloro-1H-indazole is , and its molecular weight is approximately 232.49 g/mol. The compound features a bicyclic structure that includes an indazole ring with bromine and chlorine substituents positioned at specific locations on the ring.
Key structural data include:
7-Bromo-4-chloro-1H-indazole can participate in several chemical reactions, including:
Common reagents used in these reactions include hydrazine for cyclization and various nucleophiles or electrophiles for substitution reactions. The choice of reagents and reaction conditions significantly influences the yield and purity of the products obtained .
The primary mechanism of action for 7-Bromo-4-chloro-1H-indazole revolves around its role as an intermediate in synthesizing Lenacapavir, a potent capsid inhibitor for HIV-1. The compound interacts with the capsid protein of the virus, inhibiting its function and thereby disrupting viral replication.
This interaction leads to significant biochemical effects, primarily through modulation of viral pathways essential for HIV replication. The pharmacokinetic properties of 7-Bromo-4-chloro-1H-indazole may parallel those of Lenacapavir due to their structural similarities .
The compound is typically a solid at room temperature with specific melting points depending on purity and crystallization conditions.
Key chemical properties include:
Relevant analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm its structure and purity .
7-Bromo-4-chloro-1H-indazole has several important applications in scientific research:
This compound's unique properties make it a valuable asset in both academic research and pharmaceutical development, particularly in targeting viral infections such as HIV.
Regioselective bromination at the C7 position of 4-substituted indazoles represents a critical challenge due to competing reactivity at C3 and C5 positions. The electronic influence of C4 substituents profoundly impacts both yield and selectivity, as demonstrated in optimized protocols using N-bromosuccinimide (NBS). For N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide, reaction with 1.1 equivalents of NBS in DMF at 80°C achieves 84% yield of the C7-brominated product, with only 10% dibrominated byproduct formation [4]. This temperature-dependent selectivity contrasts sharply with microwave activation, which promotes degradation.
Electron-donating groups (e.g., p-methyl or p-methoxy on aryl sulfonamides) enhance C7 selectivity (77–84% yield), while strong electron-withdrawing groups (e.g., p-nitro) reduce mono-bromination efficiency to 17% [4]. Density functional theory (DFT) calculations rationalize this behavior: Fukui function analysis reveals preferential nucleophilic attack at C5 and C7, with steric hindrance favoring C7 functionalization in electrophilic bromination [4]. Alternative photoredox catalysis using organic dyes (e.g., erythrosine B) enables regioselective bromination under mild conditions, though indazole substrate scope remains limited in published methodologies [6].
Table 1: Bromination Efficiency of 4-Substituted Indazoles Under Optimized Conditions
C4 Substituent | Electronic Property | NBS (equiv.) | Temp (°C) | C7-Brominated Yield (%) | Dibrominated Byproduct (%) |
---|---|---|---|---|---|
p-Tolylsulfonamide | Electron-donating | 1.1 | 80 | 84 | 10 |
p-Anisylsulfonamide | Electron-donating | 1.1 | 80 | 77 | 15 |
p-Nitrophenylsulfonamide | Electron-withdrawing | 1.1 | 80 | 17 | 21 |
Benzamide (p-methyl) | Neutral | 1.1 | 80 | 89 | 0 |
Hydrazine-mediated cyclization serves as a pivotal step for constructing the indazole core from halogenated benzonitrile precursors. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine employs bicyclization kinetics where 2,6-dichlorobenzonitrile undergoes sequential nucleophilic displacement. Primary amine formation via Gabriel synthesis or azide reduction precedes regioselective ring closure with hydrazine hydrate at elevated temperatures (100–120°C) [1] [8]. This method delivers the target indazol-3-amine in 38–45% overall yield across two steps, outperforming traditional routes that require protected intermediates [8].
The nucleophilicity of hydrazine enables selective attack on electrophilic carbonitrile groups, while the ortho-chlorine atom facilitates intramolecular cyclization via displacement. This mechanism avoids N-alkylation side products that plague alternative approaches. In optimized protocols, stoichiometric control (2.5–3.0 equivalents hydrazine hydrate) maximizes conversion while minimizing dihydrazide byproducts [1]. Heterocyclization in KOH-hydrazine hydrate systems also promotes unexpected rearrangements in sulfur-containing precursors, demonstrating the versatility of hydrazine in generating diverse heterocyclic architectures [9].
Table 2: Comparative Analysis of Hydrazine-Mediated Cyclization Approaches
Precursor | Hydrazine Equivalent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Key Advantage |
---|---|---|---|---|---|
2,6-Dichlorobenzonitrile | 2.5 | 110 | 16 | 45 | No protecting groups needed |
Bis(2-chloroprop-2-en-1-yl)sulfide | 4.0 | 50 | 4 | 68 | Forms thiophene/pyrrole hybrids |
4-Nitroindazole derivatives | 3.0 | 100 | 12 | <30 | Limited by reduction side reactions |
The selection of benzonitrile precursors significantly impacts the efficiency and scalability of 7-bromo-4-chloro-1H-indazole synthesis. 2,6-Dichlorobenzonitrile emerges as the optimal starting material due to its commercial availability, low cost, and balanced reactivity at both halogen sites. The ortho-chlorine atoms enable sequential functionalization: initial C4 chlorination via intramolecular displacement during cyclization, followed by regioselective C7 bromination [1] [8]. This pathway achieves 38–45% isolated yield over two steps without chromatographic purification.
Alternative precursors present limitations:
Economic analysis reveals 2,6-dichlorobenzonitrile reduces raw material costs by >60% compared to specialized indazole carboxylates. Its crystalline stability facilitates handling in kilogram-scale operations, whereas nitro-containing alternatives pose explosion risks during high-temperature reactions [1] [8].
Transitioning from milligram to kilogram-scale synthesis introduces crystallization challenges and intermediate solubility issues. The 7-bromo-4-chloro-1H-indazol-3-amine synthesis addresses these through strategic sparing solubility: the final product precipitates directly from reaction mixtures in >98% purity after water quenching [1] [8]. This anti-solvent crystallization eliminates chromatography, reducing solvent waste by 70% and processing time by 50% compared to silica gel purification.
Key purification innovations include:
These protocols enable hundred-gram production with consistent purity (HPLC >99.5%), meeting pharmaceutical intermediate specifications. The absence of transition metals in the synthetic route avoids costly chelation steps required in cross-coupling methodologies [1] [8].
Environmental metrics drive optimization of indazole functionalization, focusing on solvent substitution and catalyst innovation. Photoredox bromination using organic dyes (erythrosine B) replaces molecular bromine, reducing halogen waste by 90% while operating at ambient temperature [6]. Though currently limited to specific indazole substrates, this approach demonstrates 80–92% atom economy compared to 40–60% in classical electrophilic bromination.
Solvent sustainability analyses identify ethanol-water mixtures (4:1 v/v) as optimal for hydrazine cyclization, replacing carcinogenic DMF or NMP. This switch maintains yields while reducing process mass intensity (PMI) from 120 to 28 [1] . Additional advances include:
Table 3: Environmental Impact Assessment of Bromination Methods
Method | Catalyst/Solvent | Temperature (°C) | E-factor | PMI | Catalyst Loading |
---|---|---|---|---|---|
Classical NBS bromination | DMF | 80 | 18.7 | 120 | None |
Photoredox bromination | EtOAc/H₂O | 25 | 3.2 | 15 | 2 mol% erythrosine B |
Ultrasound-assisted | Acetonitrile | 40 | 8.9 | 65 | None |
Listed Compounds:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4